The synthesis of BAY-6035 involves several key steps:
These synthetic routes highlight the complexity and multi-step nature of producing BAY-6035, emphasizing the need for precise control over reaction conditions to achieve high yields.
The molecular structure of BAY-6035 features a benzodiazepine core, which is characteristic of many inhibitors targeting methyltransferases. The compound's structure has been elucidated through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Key structural data includes:
The specific stereochemistry of the compound plays a crucial role in its biological activity and selectivity .
BAY-6035 can undergo several chemical reactions due to its functional groups:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The outcomes of these reactions depend significantly on reaction conditions such as temperature, solvent choice, and catalyst presence.
BAY-6035 functions as a substrate-competitive inhibitor of SMYD3 by binding to the enzyme's active site, thereby preventing the methylation of target lysine residues on histones and other proteins. This inhibition alters gene expression patterns associated with cancer progression.
The mechanism involves:
This mechanism underscores the potential therapeutic applications of BAY-6035 in cancer treatment by modulating epigenetic regulation.
BAY-6035 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in biological systems and during drug formulation .
BAY-6035 serves multiple scientific purposes:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3